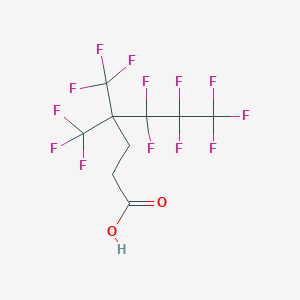

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (HFTFA) is a fluorinated carboxylic acid that has been gaining attention in the scientific community due to its unique properties and potential applications. HFTFA is a highly fluorinated acid with seven fluorine atoms and two trifluoromethyl groups, which makes it a very stable and non-volatile compound. It has a low melting point and high water solubility, making it an ideal candidate for various applications. In recent years, HFTFA has been studied extensively in the fields of synthetic organic chemistry, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Chemistry

Polyfluoroalkylsilanes Synthesis : This acid can be used in the synthesis of branched-type polyfluoroalkylsilanes, useful in material chemistry. The hydrosilylation reaction of its polyfluoroalkene form with silanes produces β-addition compounds highly regioselectively (Konakahara et al., 2000).

Fabrication of Superhydrophobic Coatings : A novel monomer related to this compound has been synthesized for use in developing superhydrophobic coatings on textiles, offering potential applications in material science and engineering (Kazaryan et al., 2019).

Electroactive Aromatic Polyamides : The compound has been used in the synthesis of new fluorine-containing, triphenylamine-based diamine and dicarboxylic acid monomers. These have been polymerized with aromatic dicarboxylic acids and diamines, resulting in aromatic polyamides with notable optical, electrochemical, and photophysical properties, which could have applications in sensor technology (Hsiao & Wu, 2017).

Chemical Reactivity and Synthesis

Fluorinated Heterocycles Synthesis : The compound has been utilized in the synthesis of partially fluorinated heterocycles. These heterocycles represent versatile building blocks for various chemical applications (Burger et al., 2006).

Catalysis in Dehydrative Condensation : A derivative of this compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, showing potential applications in organic synthesis (Wang, Lu, & Ishihara, 2018).

Photophysical and Electronic Applications

Optically Transparent Polyimide Films : The compound is involved in the synthesis of novel polyimides with high optical transparency, low color, and good thermal stability. These properties make them suitable for electronics applications (Yang et al., 2006).

Hydroxydialkylamino Cruciforms : Derivatives of this compound have been used to create amphoteric cruciforms with unique photophysical properties. These cruciforms undergo significant changes in absorption and emission upon exposure to different chemical agents, making them potential candidates for sensor applications (McGrier et al., 2011).

Eigenschaften

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUXPUNWZRSOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379248 |

Source

|

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

CAS RN |

129991-14-6 |

Source

|

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)